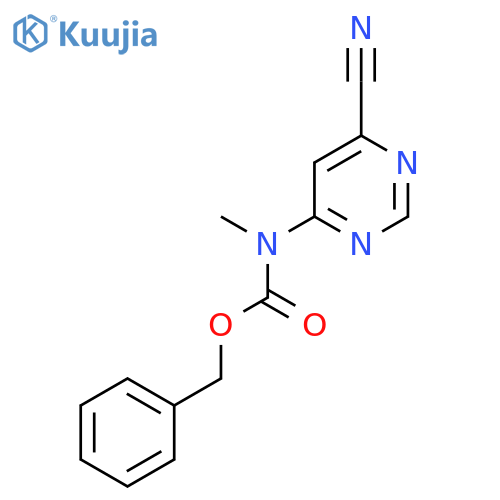

Cas no 2680797-05-9 (benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate)

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28282866

- 2680797-05-9

- benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate

-

- インチ: 1S/C14H12N4O2/c1-18(13-7-12(8-15)16-10-17-13)14(19)20-9-11-5-3-2-4-6-11/h2-7,10H,9H2,1H3

- InChIKey: YBJSTXMFQRILPC-UHFFFAOYSA-N

- SMILES: O(C(N(C)C1C=C(C#N)N=CN=1)=O)CC1C=CC=CC=1

計算された属性

- 精确分子量: 268.09602564g/mol

- 同位素质量: 268.09602564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 20

- 回転可能化学結合数: 4

- 複雑さ: 373

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 79.1Ų

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28282866-1g |

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate |

2680797-05-9 | 1g |

$1343.0 | 2023-09-09 | ||

| Enamine | EN300-28282866-0.5g |

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate |

2680797-05-9 | 95.0% | 0.5g |

$1289.0 | 2025-03-19 | |

| Enamine | EN300-28282866-1.0g |

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate |

2680797-05-9 | 95.0% | 1.0g |

$1343.0 | 2025-03-19 | |

| Enamine | EN300-28282866-2.5g |

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate |

2680797-05-9 | 95.0% | 2.5g |

$2631.0 | 2025-03-19 | |

| Enamine | EN300-28282866-0.05g |

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate |

2680797-05-9 | 95.0% | 0.05g |

$1129.0 | 2025-03-19 | |

| Enamine | EN300-28282866-10g |

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate |

2680797-05-9 | 10g |

$5774.0 | 2023-09-09 | ||

| Enamine | EN300-28282866-0.1g |

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate |

2680797-05-9 | 95.0% | 0.1g |

$1183.0 | 2025-03-19 | |

| Enamine | EN300-28282866-0.25g |

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate |

2680797-05-9 | 95.0% | 0.25g |

$1235.0 | 2025-03-19 | |

| Enamine | EN300-28282866-5.0g |

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate |

2680797-05-9 | 95.0% | 5.0g |

$3894.0 | 2025-03-19 | |

| Enamine | EN300-28282866-10.0g |

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate |

2680797-05-9 | 95.0% | 10.0g |

$5774.0 | 2025-03-19 |

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate 関連文献

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamateに関する追加情報

Benzyl N-(6-Cyanopyrimidin-4-yl)-N-Methylcarbamate: A Comprehensive Overview

The compound with CAS number 2680797-05-9, commonly referred to as benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features, which include a pyrimidine ring substituted with a cyano group and a benzyl carbamate moiety. These structural elements contribute to its versatile applications in both academic research and industrial settings.

Benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate has been extensively studied for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the context of anticancer and antiviral drug discovery. The compound's ability to act as a precursor for more complex structures has made it a valuable intermediate in organic synthesis.

One of the key aspects of benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate is its reactivity under various synthetic conditions. Researchers have explored its participation in coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal in forming carbon-heteroatom bonds. These studies have demonstrated the compound's versatility in constructing diverse molecular architectures, further underscoring its importance in modern chemical synthesis.

Moreover, the compound's stability and solubility properties have been thoroughly investigated, providing valuable insights into its suitability for large-scale production and application. Recent advancements in green chemistry have also led to the development of more sustainable methods for synthesizing benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate, reducing environmental impact while maintaining high yields.

In terms of biological activity, benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate has shown promising results in preliminary assays targeting various enzymes and receptors. For instance, studies have indicated its potential as an inhibitor of kinase enzymes, which are critical targets in cancer therapy. Additionally, its ability to modulate viral replication processes has positioned it as a candidate for antiviral drug development.

The structural flexibility of benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate also makes it an attractive candidate for materials science applications. Researchers have explored its use in the synthesis of functional polymers and nanoparticles, leveraging its unique electronic properties to enhance material performance. These applications highlight the compound's potential beyond traditional pharmaceutical uses.

From an analytical standpoint, the characterization of benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate has benefited from advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. These methods have provided detailed insights into its molecular structure and purity, ensuring high-quality standards for both research and industrial applications.

In conclusion, benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate (CAS 2680797-05-9) stands out as a multifaceted chemical entity with significant implications across various scientific disciplines. Its role as a versatile building block, coupled with recent advancements in its synthesis and application, positions it as a key player in future research and development efforts.

2680797-05-9 (benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate) Related Products

- 896259-32-8(N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide)

- 1235441-18-5(1-(cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid)

- 1251233-21-2((3-ethoxypropyl)1-(1-methyl-1H-pyrazol-4-yl)ethylamine)

- 1806631-59-3(2-Ethoxy-3-(3-methoxy-3-oxopropyl)mandelic acid)

- 2172506-87-3(2-1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)

- 1261993-66-1(4-(5-Formylthiophen-2-YL)-2-hydroxypyridine)

- 2098136-01-5(2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine)

- 941973-19-9(2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

- 2228635-62-7(tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate)

- 1797182-25-2(1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one)